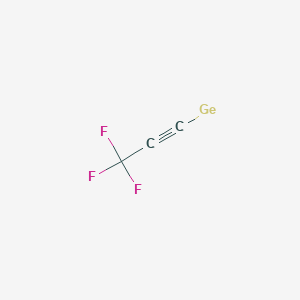

3,3,3-Trifluoropropynylgermane

Description

Properties

Molecular Formula |

C3F3Ge |

|---|---|

Molecular Weight |

165.66 g/mol |

InChI |

InChI=1S/C3F3Ge/c4-3(5,6)1-2-7 |

InChI Key |

NUNUCWNFKSGDBF-UHFFFAOYSA-N |

Canonical SMILES |

C(#C[Ge])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoropropynylgermane and Analogues

Precursor Synthesis and Reactivity for Germanium Incorporation

The successful synthesis of 3,3,3-trifluoropropynylgermane hinges on the availability and reactivity of key precursors that facilitate the introduction of the trifluoropropynyl group onto a germanium center. The generation of nucleophilic and metalloid reagents containing the trifluoromethylalkynyl structure is a critical first step.

Generation and Applications of Trifluoropropynyllithium

The primary and most direct precursor for introducing the 3,3,3-trifluoropropynyl group is trifluoropropynyllithium (CF₃C≡CLi). This organolithium reagent is typically generated in situ by the deprotonation of 3,3,3-trifluoropropyne (B1345459) (CF₃C≡CH) with a strong base. Common bases used for this purpose include n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

The acidic nature of the acetylenic proton in 3,3,3-trifluoropropyne, a consequence of the strong electron-withdrawing effect of the trifluoromethyl group, facilitates this deprotonation. Once formed, trifluoropropynyllithium serves as a potent nucleophile, readily reacting with various electrophiles, including germanium halides, to form the desired carbon-germanium bond. The general scheme for its generation is as follows:

Employment of Trifluoromethyl-Containing Metalloid Reagents

In addition to the direct use of trifluoropropynyllithium, other trifluoromethyl-containing metalloid reagents can be employed, often in the context of transmetallation reactions. For instance, trifluoropropynylstannanes (CF₃C≡CSnR₃) or -silanes (CF₃C≡CSiR₃) can be prepared and subsequently used to transfer the trifluoropropynyl group to a germanium center. These reagents are often more stable than their lithium counterparts and can offer advantages in terms of handling and selectivity.

The synthesis of these metalloid reagents typically involves the reaction of trifluoropropynyllithium with the corresponding stannyl or silyl chloride. The reactivity of these compounds in subsequent transmetallation reactions depends on the nature of the metal and the organic substituents.

Formation of the Germanium-Alkyne Bond

The crucial step in the synthesis of this compound is the formation of the covalent bond between the germanium atom and the sp-hybridized carbon of the alkyne. This is typically achieved through reactions involving a germanium electrophile and a nucleophilic trifluoropropynyl species.

Transmetallation Reactions for Germanium-Alkyne Linkages

Transmetallation provides a versatile route for the formation of germanium-alkyne bonds. This process involves the transfer of an organic group from one metal to another. In the context of this compound synthesis, a common strategy is the reaction of a trifluoropropynyl derivative of a less electronegative metal (e.g., lithium, magnesium, or tin) with a germanium halide.

The reaction of trifluoropropynyllithium with a germanium tetrahalide, such as germanium tetrachloride (GeCl₄), is a direct and widely applicable method. The stoichiometry of the reactants can be controlled to produce mono-, di-, tri-, or tetra-substituted germanes. For the synthesis of this compound (H₃GeC≡CCF₃), a multi-step process would be required, starting with a protected germane (B1219785) or a germanium halide and followed by reduction. More commonly, substituted trifluoropropynylgermanes are targeted.

| Reactants | Product | Conditions |

| CF₃C≡CLi + R₃GeCl | R₃GeC≡CCF₃ | Inert solvent (e.g., THF), low temperature |

| CF₃C≡CSnR₃ + GeCl₄ | (CF₃C≡C)₄Ge | Heat or catalyst |

Reactivity with Group 14 Electrophiles in Organogermanium Synthesis

The reactivity of trifluoropropynyllithium extends to a range of Group 14 electrophiles, including chlorides of silicon, tin, and lead, allowing for the synthesis of a homologous series of trifluoropropynylmetalloids. The general reactivity trend for the halides is I > Br > Cl > F. Germanium tetrachloride is a common and reactive electrophile for these syntheses. The progressive substitution of halide atoms on the germanium center can be achieved by careful control of the reaction stoichiometry.

For example, the reaction of one equivalent of trifluoropropynyllithium with germanium tetrachloride would be expected to yield trichloro(3,3,3-trifluoropropynyl)germane. Further addition of the lithium reagent can lead to the corresponding di-, tri-, and tetra-alkynylgermanes.

Advanced Synthetic Approaches to Trifluoropropynyl-Substituted Organogermanes

Beyond the fundamental reactions described above, more advanced synthetic methodologies are being explored to create complex trifluoropropynyl-substituted organogermanes. These approaches often focus on improving selectivity, functional group tolerance, and catalytic efficiency.

One such approach involves the use of copper-catalyzed cross-coupling reactions. For instance, a terminal alkyne like 3,3,3-trifluoropropyne can be coupled with a germyl-containing species in the presence of a copper catalyst. These methods can offer milder reaction conditions compared to the use of highly reactive organolithium reagents.

Furthermore, the development of novel trifluoromethyl-containing building blocks and reagents continues to provide new avenues for the synthesis of these specialized organogermanium compounds. The unique electronic properties of the trifluoromethyl group often necessitate the development of bespoke synthetic strategies to achieve high yields and purity.

Metalloid-Directed Carbolithiation Strategies

A key approach to forming the carbon-germanium bond in this compound involves a metalloid-directed carbolithiation strategy. This method is centered on the generation of a potent nucleophile, trifluoropropynyllithium (CF₃C≡CLi), which can then be reacted with a suitable germanium electrophile.

The synthesis of the trifluoropropynyllithium reagent is typically achieved through the reaction of a fluorinated propane derivative with a strong organolithium base. Specifically, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) has been utilized as a precursor. Treatment of HFC-245fa with n-butyllithium at low temperatures leads to the formation of trifluoropropynyllithium in high yields. This lithium acetylide is a versatile intermediate for the introduction of the trifluoropropynyl group to various main-group elements.

Following its generation, trifluoropropynyllithium is reacted in situ with a germanium halide, such as triphenylgermanium chloride (Ph₃GeCl), to afford the desired this compound. This reaction proceeds via a nucleophilic substitution at the germanium center, with the lithium acetylide displacing the chloride leaving group. The result is the formation of a stable carbon-germanium bond. This synthetic route has proven effective for the preparation of various organometalloid trifluoropropynyl compounds.

| Precursor | Reagent | Germanium Source | Product | Reported Yield |

| 1,1,1,3,3-Pentafluoropropane | n-Butyllithium | Triphenylgermanium Chloride | Triphenyl(3,3,3-trifluoroprop-1-ynyl)germane | Not explicitly stated in available abstracts |

Further research is needed to ascertain the specific yield for the germanium analogue from the primary literature.

Catalytic Pathways in Organogermanium Synthesis

While stoichiometric methods have been established, the development of catalytic pathways for the synthesis of organogermanium compounds, including alkynylgermanes, is a significant area of contemporary research. These methods offer advantages in terms of atom economy, milder reaction conditions, and functional group tolerance. The primary catalytic strategies that hold potential for the synthesis of this compound and its analogues are direct C-H germylation of terminal alkynes and hydrogermylation.

Direct C-H Dehydrogenative Germylation of Terminal Alkynes:

Recent advancements have led to the development of direct C(sp)-H germylation of terminal alkynes. This methodology typically employs a catalyst, often a Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), in the presence of a base. The reaction proceeds via the activation of the terminal C-H bond of the alkyne and its subsequent reaction with a hydrogermane, like triethylgermane (Et₃GeH). This approach results in the formation of the alkynylgermane and dihydrogen as the only byproduct. While this method has been successfully applied to a range of terminal alkynes, its application to the electron-deficient 3,3,3-trifluoropropyne would be a valuable extension of its synthetic utility.

Hydrogermylation of Alkynes:

Catalytic hydrogermylation involves the addition of a Ge-H bond across the carbon-carbon triple bond of an alkyne. This reaction can be catalyzed by various transition metals, including rhodium complexes. The hydrogermylation of 3,3,3-trifluoropropene has been investigated, demonstrating the feasibility of reactions involving trifluoromethylated substrates with germanium hydrides. The analogous reaction with 3,3,3-trifluoropropyne could potentially provide access to either the corresponding vinylgermane or, under certain conditions, the desired alkynylgermane through subsequent dehydrogenation. The regioselectivity and stereoselectivity of the hydrogermylation of an electron-deficient alkyne like 3,3,3-trifluoropropyne would be a critical aspect to control in such a synthetic approach.

While specific examples of the catalytic synthesis of this compound are not extensively detailed in the current literature, these emerging catalytic methodologies represent a promising future direction for the efficient and selective synthesis of this and related fluorinated organogermanium compounds.

Spectroscopic Characterization and Structural Elucidation of 3,3,3 Trifluoropropynylgermane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of 3,3,3-Trifluoropropynylgermane by providing information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, ¹⁹F, and ⁷³Ge.

¹H and ¹³C NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, the protons on the germane (B1219785) moiety (Ge-H) would exhibit a characteristic chemical shift. The integration of the peak area provides information on the number of protons in that specific environment. savemyexams.com The acetylenic proton, if present, would appear in a distinct region of the spectrum. The presence of an ethyl group, for instance, would typically show a quartet and a triplet pattern. savemyexams.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. libretexts.org The ¹³C isotope of carbon, which constitutes about 1% of natural carbon, possesses a magnetic dipole moment that allows for its detection. libretexts.org In this compound, distinct signals would be expected for the alkynyl carbons and any carbons in organic groups attached to the germanium atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. For instance, sp-hybridized carbons of the alkyne group resonate in a characteristic downfield region. organicchemistrydata.org While signal integration is not typically reliable in ¹³C NMR, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. libretexts.orglibretexts.org For reference, tetramethylsilane (B1202638) (TMS) is commonly used to define the 0 ppm chemical shift in both ¹H and ¹³C NMR. savemyexams.comlibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Ge-H | ~3.5 - 6.5 | Highly dependent on substituents on Germanium. |

| ¹H | Acetylenic C-H | ~2.0 - 3.0 | Would be absent if a GeH₃ group is attached to the alkyne. |

| ¹³C | Alkynyl C-Ge | ~80 - 100 | Influenced by the germanium substituent. |

| ¹³C | Alkynyl C-CF₃ | ~90 - 110 | deshielded by the CF₃ group. |

| ¹³C | CF₃ | ~115 - 130 (quartet) | Coupling with ¹⁹F will split the signal into a quartet. |

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for probing the fluorine atoms in the trifluoromethyl (CF₃) group. nih.gov Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. nih.gov The chemical shift of the ¹⁹F signal in this compound provides information about the electronic environment of the CF₃ group. Coupling between the ¹⁹F nuclei and the adjacent ¹³C nucleus of the alkyne would be observable in the ¹³C spectrum, providing further structural confirmation. The large chemical shift range of ¹⁹F NMR is advantageous for detecting subtle structural changes. sigmaaldrich.com However, quantitative measurements require careful consideration of experimental parameters to ensure uniform excitation across the spectral width. ox.ac.uk

Isotopic NMR for Germanium-Containing Compounds

Of the naturally occurring germanium isotopes, only ⁷³Ge has a non-zero nuclear spin (I=9/2) and is therefore NMR-active. chemlin.orgchemlin.org However, ⁷³Ge NMR spectroscopy presents significant challenges due to the low natural abundance of this isotope (7.73%), its low magnetogyric ratio, and its large nuclear quadrupole moment. northwestern.edu These factors lead to low sensitivity and broad resonance signals, which can make detection difficult. northwestern.eduhuji.ac.il Despite these limitations, ⁷³Ge NMR has been used in a limited number of cases to study organogermanium compounds, particularly those with symmetric environments. northwestern.edu The chemical shifts in ⁷³Ge NMR span a wide range, and one-bond coupling constants to protons (¹JGe-H) have been measured in some arylgermane compounds to be in the range of 95-98 Hz. northwestern.edu

Table: Properties of NMR-Active Germanium Isotope

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | Quadrupole Moment (10⁻²⁸ m²) |

| ⁷³Ge | 7.73 | 9/2 | -0.9360303 | -0.196 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopic Signatures of the Alkyne and CF₃ Moieties

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. unizar-csic.es In this compound, the C≡C triple bond of the alkyne moiety will exhibit a characteristic stretching vibration. Terminal alkynes typically show a sharp band around 2100 cm⁻¹, while internal alkynes absorb at slightly higher frequencies, around 2200 cm⁻¹. researchgate.net The trifluoromethyl (CF₃) group has several characteristic IR absorption bands, most notably the strong C-F stretching vibrations, which are typically found in the region of 1100-1300 cm⁻¹. The exact positions of these bands can be influenced by the molecular structure and intramolecular interactions. uc.pt

Raman Spectroscopy in Structural Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light. unizar-csic.es The C≡C stretching vibration of the alkyne is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. researchgate.net The position of this band is sensitive to the substituents on the alkyne. researchgate.net Raman spectroscopy can also be used to identify Ge-Ge stretching modes in organogermanium compounds, although these are expected to be at much lower frequencies (270-340 cm⁻¹). researchgate.net For this compound, the Ge-C and Ge-H bonds would also have characteristic Raman signals. The technique is particularly valuable for studying bonds that are highly polarizable.

Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| C≡C (Internal) | Stretching | ~2200 - 2260 | Medium (IR), Strong (Raman) |

| C-F (in CF₃) | Stretching | ~1100 - 1300 | Strong (IR) |

| Ge-H | Stretching | ~2000 - 2100 | Medium (IR) |

| Ge-C | Stretching | ~550 - 650 | Medium to Weak (IR & Raman) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. msu.eduscienceready.com.au When a sample of this compound is introduced into a mass spectrometer, it is vaporized and bombarded with a high-energy electron beam. savemyexams.com This process, known as electron ionization (EI), typically dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•). uni-saarland.de The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular mass. savemyexams.com

Due to the high energy imparted during ionization, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces consisting of positive ions and neutral radicals. libretexts.org Only the charged fragments are accelerated, deflected, and detected by the mass spectrometer. scienceready.com.aulibretexts.org The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as a molecular "fingerprint."

For this compound (GeH₃C≡CCF₃), the fragmentation pattern is dictated by the relative strengths of its chemical bonds. The cleavage of weaker bonds and the formation of stable carbocations or radical species are generally favored. uni-saarland.de Plausible fragmentation pathways would involve the loss of the germyl (B1233479) group (•GeH₃), a trifluoromethyl radical (•CF₃), or other neutral fragments. The analysis of the m/z values of these fragments allows for the piecing together of the original molecular structure.

Table 1: Plausible Mass Spectrometry Fragments for this compound This table presents hypothetical, yet chemically plausible, fragment ions and their corresponding mass-to-charge ratios (m/z) based on the structure of this compound. The exact isotopic pattern for Germanium would lead to a characteristic cluster of peaks for any Ge-containing fragment.

| Fragment Ion | Chemical Formula | Plausible Neutral Loss | Notes |

|---|---|---|---|

| [M]⁺• (Molecular Ion) | [GeH₃C₃F₃]⁺• | - | Represents the intact ionized molecule. Its m/z value gives the molecular weight. |

| [M - H]⁺ | [GeH₂C₃F₃]⁺ | •H | Loss of a hydrogen radical from the germyl group. |

| [M - F]⁺ | [GeH₃C₃F₂]⁺ | •F | Loss of a fluorine radical. |

| [M - CF₃]⁺ | [GeH₃C₂]⁺ | •CF₃ | Cleavage of the C-C bond, forming a stable trifluoromethyl radical. This is often a significant fragment. |

| [M - GeH₃]⁺ | [C₃F₃]⁺ | •GeH₃ | Cleavage of the Ge-C bond. |

| [CF₃]⁺ | [CF₃]⁺ | •C₂GeH₃ | Formation of the trifluoromethyl cation. |

X-ray Crystallography for Solid-State Molecular Geometry

Determination of Bond Lengths and Angles

The primary output of a successful X-ray crystallographic analysis is a detailed molecular model with precise atomic coordinates. proteopedia.org From these coordinates, crucial geometric parameters such as the lengths of all chemical bonds and the angles between them can be calculated with high accuracy. researchgate.netresearchgate.net For this compound, this would allow for the direct measurement of the Ge-C, C≡C, C-C, C-F, and Ge-H bonds. These experimental values can be compared with established data for similar bonds in other molecules to understand the electronic effects of the trifluoromethyl and germyl groups on the intervening alkyne linker. libretexts.org For instance, the electronegativity of the CF₃ group could influence the length and polarity of the adjacent C-C and C≡C bonds.

Table 2: Typical Bond Lengths and Angles Relevant to this compound This table provides reference values for the types of bonds and angles present in the molecule. The actual experimental values obtained from X-ray crystallography could show slight deviations due to the specific electronic and steric environment within the crystal.

| Parameter | Bond/Angle | Typical Value | Reference |

|---|---|---|---|

| Bond Length | Ge-C(sp) | ~1.90 - 1.95 Å | General organogermanium chemistry |

| Bond Length | C≡C | ~1.18 - 1.21 Å | libretexts.org |

| Bond Length | C(sp)-C(sp³) | ~1.46 - 1.50 Å | libretexts.org |

| Bond Length | C-F | ~1.33 - 1.35 Å | nist.gov |

| Bond Angle | Ge-C≡C | ~180° | Expected for linear alkyne geometry |

| Bond Angle | C≡C-C | ~180° | Expected for linear alkyne geometry |

| Bond Angle | F-C-F | ~109.5° | Expected for tetrahedral carbon geometry |

Analysis of Intramolecular Interactions and Packing Effects

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves to form a crystal lattice. researchgate.net This crystal packing is governed by a balance of intermolecular forces, which are attractions or repulsions that exist between neighboring molecules. khanacademy.orglibretexts.org For this compound, key interactions would include van der Waals forces and dipole-dipole interactions arising from the polar C-F and Ge-H bonds.

Complementary Spectroscopic and Diffraction Techniques for Comprehensive Structure Elucidation

While powerful, no single technique provides a complete structural picture under all conditions. Mass spectrometry provides information on molecular connectivity and composition in the gas phase, while X-ray crystallography details the static, three-dimensional arrangement in the solid state. researchgate.netresearchgate.net A comprehensive characterization of this compound would therefore integrate data from both methods. The molecular formula confirmed by MS is a prerequisite for refining an X-ray crystal structure. Conversely, the precise connectivity found from crystallography can help to rationalize the fragmentation patterns observed in the mass spectrum. researchgate.net Other techniques, such as NMR and infrared spectroscopy, would further complement this data by providing information about the molecule's structure and dynamics in solution, leading to a holistic understanding of the compound's chemical nature.

Chemical Reactivity and Transformation Pathways of 3,3,3 Trifluoropropynylgermane

Reactivity Profile of the Germanium-Alkynyl Moiety

The reactivity of the germanium-alkynyl moiety in compounds like 3,3,3-trifluoropropynylgermane is characterized by the unique interplay of the germanium atom and the carbon-carbon triple bond. Generally, silicon and germanium derivatives of alkynes are known to be significantly more reactive than their tin or lead counterparts. acs.org The germanium-carbon bond in alkynylgermanes can be cleaved during reactions, such as 1,1-organoboration, where a triorganoborane attacks the alkynyl system. researchgate.net This process leads to the formation of organometallic-substituted alkenes, often with high stereoselectivity. researchgate.net

The reactivity of the germanium-alkynyl group is also influenced by the substituents on the germanium atom. For instance, trialkyl(1-alkynyl)germanium compounds react with triallylborane (B1609386) primarily through 1,1-allylboration. researchgate.net The polarity of the solvent can also play a role in the reaction pathway, influencing the ratio of different products. researchgate.net

In comparison to other group 14 alkynyl compounds, the bond order between the group 14 element and the alkynyl carbon decreases down the group. While silicon and germanium derivatives exhibit higher reactivity, this trend is reversed for tin and lead analogues. acs.orgacs.org Theoretical studies and experimental data suggest that "digermyne" (a compound with a germanium-germanium triple bond) shows reactivity indicative of singlet diradical character. acs.org

The reactivity of the germanium-alkynyl moiety is summarized in the following table:

| Reagent | Reaction Type | Product(s) | Key Observations |

| Triorganoboranes (e.g., Et3B) | 1,1-Organoboration | Organometallic-substituted alkenes | Stereoselective, cleavage of Ge-C bond. researchgate.net |

| Triallylborane | 1,1-Allylboration | Organometallic-substituted alkenes | Preferred reaction pathway. researchgate.net |

| Hydrosilanes | Dehydrogenative Coupling/Hydrosilylation | Silylated vinylgermanes or silylgermylacetylenes | Cobalt-catalyzed, product depends on reactants. nih.gov |

Derivatization and Functionalization of the Trifluoropropynyl Group

The trifluoropropynyl group in this compound offers a versatile handle for various chemical transformations. The trifluoromethyl group significantly influences the reactivity of the adjacent alkyne. Copper-catalyzed reactions of trifluoromethylated alkynes can lead to a variety of fluorine-containing compounds with high chemo- and regioselectivity. nih.gov These reactions allow for the synthesis of difluoromethyl-containing ketones and gem-difluoroalkenes through derivatization of the initial products. nih.gov

The trifluoromethylalkynyl moiety can be installed in molecules through processes like fluoroalkynylation of unactivated alkenes, a reaction that can be catalyzed by copper and exhibits good functional group tolerance. figshare.com This allows for the late-stage derivatization of complex molecules. figshare.com Furthermore, photoredox-catalyzed trifluoromethylalkynylation of gem-difluoroalkenes provides a route to α-trifluoromethyl alkynes. acs.org

The functionalization of the trifluoropropynyl group can be achieved through various reactions, as detailed in the table below:

| Reaction Type | Reagent(s) | Product Type | Catalyst/Conditions |

| Defluoroborylation | B2pin2 | gem-Difluorovinyl organoboron compounds | Copper catalyst. nih.gov |

| Hydrodefluorination | H2O | Difluoromethylated compounds | Copper catalyst. nih.gov |

| Fluoroalkylalkynylation | Fluoroalkyl halides, Alkenes | Chiral β-trifluoromethyl alkynes | Copper catalyst, BOPA ligand. figshare.com |

| Trifluoromethylalkynylation | Alkynyl sulfoxide, gem-Difluoroalkenes | α-Trifluoromethyl alkynes | Photoredox catalyst, visible light. acs.org |

Cyclization Reactions and Rearrangement Pathways

Alkynylgermanes, including this compound, can participate in various cyclization and rearrangement reactions. A notable rearrangement is the gold-catalyzed reaction of propargyl esters with alkynylgermanes, which proceeds through a twofold 1,2-rearrangement to synthesize vinylallene derivatives. wiley.comnih.gov This reaction demonstrates the ability of the germyl (B1233479) group to undergo a 1,2-migration, a relatively uncommon process. wiley.com

1,1-Carboboration of dialkynylgermanes with triethylborane (B153662) can lead to the formation of germoles, which are five-membered heterocyclic compounds containing a germanium atom. sci-hub.se This reaction can be reversible, and prolonged heating may be required to shift the equilibrium towards the germole product. sci-hub.se Free-radical rearrangements have also been observed in reactions involving trifluoropropene, where intramolecular hydrogen atom transfers lead to rearranged products. rsc.org

The following table summarizes key cyclization and rearrangement reactions:

| Reaction Type | Reagent(s) | Product(s) | Catalyst/Conditions |

| Twofold 1,2-Rearrangement | Propargyl esters | Vinylallene derivatives | Gold catalyst (e.g., IPrAuNTf2). wiley.comnih.gov |

| 1,1-Carboboration | Triethylborane (BEt3) | Germoles | Heating in benzene (B151609) or BEt3 as solvent. sci-hub.se |

| Free-Radical Rearrangement | Tetrahydrofuran | Rearranged trifluoropropyl-substituted furans | Initiated by free radicals. rsc.org |

| Pauson-Khand Cyclization | Cyclopentenones | Followed by iododegermylation. thieme-connect.de |

Stereochemical and Regiochemical Aspects in Organic Transformations

The stereochemistry and regiochemistry of reactions involving this compound are crucial for controlling the outcome of synthetic transformations. numberanalytics.comochemtutor.com Regioselectivity, the preference for bond formation at one position over another, is often dictated by electronic and steric factors. wikipedia.org For example, in the electrophilic addition of acids to unsymmetrical alkynes, Markovnikov's rule predicts that the hydrogen atom will add to the carbon with more hydrogen substituents. libretexts.org

Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. ochemtutor.com Reactions can be stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where stereoisomeric starting materials yield stereochemically different products. alrasheedcol.edu.iq For instance, the 1,1-organoboration of alkynylgermanes can proceed with high stereoselectivity, leading to products with a specific cis or trans configuration at the newly formed double bond. researchgate.net

In reactions that generate a new stereocenter from a prochiral sp2 carbon, such as a carbonyl or an alkene, a racemic mixture of enantiomers may be formed if the nucleophile can attack from either face with equal probability. saskoer.calibretexts.orgchemistrysteps.com However, the presence of existing stereocenters in the molecule can lead to the formation of diastereomers in unequal amounts. saskoer.ca

Key factors influencing stereochemical and regiochemical outcomes include:

Electronic Effects: The electron-withdrawing trifluoromethyl group in this compound significantly influences the electron distribution in the alkyne, directing the regioselectivity of addition reactions.

Steric Hindrance: The size of the germanium substituent and other groups on the alkyne can influence the approach of reagents, affecting both stereochemistry and regiochemistry.

Reaction Mechanism: The underlying mechanism, whether it involves carbocation intermediates, concerted steps, or radical pathways, fundamentally determines the stereochemical and regiochemical course of the reaction. libretexts.orgyoutube.com

Reactions with Organometallic Reagents and Electrophiles

This compound is expected to react with a variety of organometallic reagents and electrophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are strong nucleophiles and bases. utexas.edulibretexts.org Their reaction with alkynylgermanes can lead to the formation of new carbon-carbon bonds or act as bases to deprotonate acidic protons. The highly polar nature of the metal-carbon bond in these reagents drives their reactivity. nih.gov When reacting with carbonyl compounds, organometallic reagents typically undergo nucleophilic addition to the carbonyl carbon. saskoer.ca

Electrophilic substitution reactions involve the replacement of an atom, usually hydrogen, with an electrophile. pages.devwikipedia.org Aromatic compounds readily undergo electrophilic substitution, but the principle can also be applied to other systems. rahacollege.co.inyoutube.commasterorganicchemistry.com The reaction of alkynylgermanes with electrophiles can lead to a variety of functionalized products. For example, treatment of alkylgermanium(II) compounds with electrophiles like sulfur or selenium can result in oxidation to form Ge=E double bonds (E = S, Se). researchgate.net

The reaction of this compound with these reagents is anticipated to follow established patterns of reactivity for alkynylgermanes and trifluoromethylated alkynes.

Theoretical and Computational Investigations on 3,3,3 Trifluoropropynylgermane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are a cornerstone for understanding the electronic structure and bonding in novel molecules. For a compound like 3,3,3-Trifluoropropynylgermane, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) would be employed to provide a fundamental description of the electron distribution and molecular orbitals.

Density Functional Theory (DFT) Studies on Molecular Conformation and Geometry

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. DFT studies would be instrumental in determining the most stable molecular conformation and precise geometrical parameters of this compound.

By calculating the potential energy surface, researchers could identify the global minimum energy structure, providing predictions for bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for this compound (Based on DFT Calculations)

Note: The following data is illustrative and not based on actual experimental or computational results.

| Parameter | Predicted Value |

|---|---|

| Ge-C≡ Bond Length (Å) | 1.95 |

| C≡C Bond Length (Å) | 1.21 |

| C-CF₃ Bond Length (Å) | 1.48 |

| C-F Bond Length (Å) | 1.35 |

| ≡C-Ge-H Bond Angle (°) | 109.5 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful approach to investigate the potential chemical reactions involving this compound. By mapping out reaction pathways, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the kinetics and thermodynamics of proposed reactions.

For instance, the reactivity of the germanium center or the trifluoropropynyl group could be explored, shedding light on potential synthetic applications or decomposition pathways. This type of analysis is crucial for designing new chemical transformations and understanding the stability of the compound.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, computational methods could be used to predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Discrepancies between predicted and experimental spectra can also highlight interesting electronic or structural features that warrant further investigation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Note: The following data is illustrative and not based on actual experimental or computational results.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 3.5 (Ge-H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | 80 (Ge-C≡), 95 (≡C-CF₃), 120 (CF₃) |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | -70 |

Synthetic Utility and Catalytic Applications of 3,3,3 Trifluoropropynylgermane in Organic Synthesis

Building Block for the Introduction of Trifluoromethylated Fragments

3,3,3-Trifluoropropynylgermane serves as a valuable precursor for the introduction of the trifluoromethyl (CF3) group, a moiety known to enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds. thieme-connect.com The trifluoromethyl group is a key component in numerous pharmaceuticals and agrochemicals. researchgate.net The utility of 3,3,3-trifluoropropynyl-substituted compounds extends to their role as versatile building blocks for creating target molecules that contain these crucial trifluoromethyl groups. researchgate.net The development of synthetic methods to incorporate the 3,3,3-trifluoropropynyl group is a significant focus in the field of fluorine chemistry. researchgate.net

The reactivity of the germane (B1219785) allows for the transfer of the trifluoropropynyl group to various organic substrates. This process is foundational for constructing more complex fluorinated molecules. The unique electronic properties of the trifluoromethyl group, such as its high electronegativity and the strength of the C-F bond, are imparted to the target molecules. kyoto-u.ac.jp

Strategies for the Incorporation of 3,3,3-Trifluoropropynyl Groups into Complex Molecules

The incorporation of the 3,3,3-trifluoropropynyl group into complex molecules is a key strategy for accessing novel fluorinated compounds. This is often achieved through cross-coupling reactions where the germane acts as a nucleophilic partner. The development of modular platforms for the systematic elaboration of two-dimensional fragment hits into three-dimensional lead-like compounds often utilizes bifunctional building blocks. chemrxiv.org While not directly mentioning this compound, these strategies highlight the importance of building blocks with distinct exit vectors for creating structural diversity. chemrxiv.org The synthesis of complex molecules often relies on the use of versatile building blocks that can be readily functionalized. sigmaaldrich.com

Preparation of Trifluoromethylated Allenes, Arylacetylenes, and Enynes

The transformation of this compound and related trifluoropropynyl species is a key route to various trifluoromethylated products. For instance, trifluoromethyl-substituted allenes can be synthesized from the carbonyl adducts of 3,3,3-trifluoropropynyllithium through palladium-catalyzed coupling reactions with organozinc reagents. researchgate.net Additionally, tributyl(3,3,3-trifluoropropynyl)stannane, a related organometallic reagent, undergoes carbostannylation of alkynes to produce trifluoromethyl-substituted enynes. researchgate.netresearchgate.net These reactions demonstrate the versatility of the trifluoropropynyl unit in generating a range of unsaturated fluorinated compounds.

Participation in Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grmdpi.com this compound and its derivatives are active participants in a variety of these catalytic processes, significantly expanding their synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. eie.grrsc.orgrsc.orgorganic-chemistry.org In the context of this compound, these reactions allow for the coupling of the trifluoropropynyl moiety with various organic electrophiles. For example, palladium-catalyzed coupling of the sulfonates of carbonyl adducts of 3,3,3-trifluoropropynyllithium with organozinc reagents yields trifluoromethyl-containing allenes. researchgate.net The efficiency of these reactions is often dependent on the choice of ligands, which can control the regioselectivity of the coupling. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Sulfonates of carbonyl adducts of 3,3,3-trifluoropropynyllithium | Organozinc reagents | Palladium | Trifluoromethyl-containing allenes | researchgate.net |

This table is illustrative and based on reactions of related trifluoropropynyl species.

Copper-Catalyzed Oxidative Cross-Coupling

Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain cross-coupling reactions. beilstein-journals.org Copper-catalyzed oxidative cross-coupling reactions have been developed for the formation of C-C and C-heteroatom bonds. beilstein-journals.orgresearchgate.netrsc.org While specific examples involving this compound are not detailed in the provided search results, related copper-catalyzed trifluoromethylation reactions are well-documented. organic-chemistry.orgnih.gov For instance, trifluoromethylcopper (B1248711) species can undergo oxidative cross-coupling with terminal alkynes and arylboronic acids. organic-chemistry.org These reactions often proceed under mild conditions and demonstrate good functional group tolerance. organic-chemistry.org

Role in the Selective Synthesis of Novel Fluorocarbon Fragments

The selective synthesis of novel fluorocarbon fragments is crucial for the development of advanced materials and pharmaceuticals. this compound and its derivatives play a significant role in this area by providing access to unique trifluoromethylated building blocks. nih.gov For example, the reaction of tributyl(3,3,3-trifluoropropynyl)stannane with alkynes leads to the formation of trifluoromethyl-substituted enynes with high stereoselectivity. researchgate.netresearchgate.net These enynes can then be further elaborated into more complex fluorinated structures. The ability to selectively introduce the trifluoropropynyl group allows for the precise design and synthesis of novel fluorocarbon fragments with desired properties.

Broader Implications for Fluorine-Containing Organic Chemistry

The study and application of compounds like this compound have significant and broad-reaching implications for the field of fluorine-containing organic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org This has led to a surge of interest in developing new and efficient methods for creating carbon-fluorine bonds, a challenging yet highly rewarding endeavor in modern synthesis. beilstein-journals.orgbeilstein-journals.org

The unique characteristics of fluorine, such as its high electronegativity, small atomic size comparable to hydrogen, and the strength of the C-F bond, contribute to the enhanced metabolic stability, lipophilicity, and binding affinity of fluorinated compounds. beilstein-journals.orgtcichemicals.com Consequently, fluorine-containing molecules are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgnih.gov For instance, approximately 20% of all pharmaceuticals and 35% of agrochemicals contain at least one fluorine atom. beilstein-journals.org

The development of reagents like this compound is part of a larger effort to expand the toolbox of synthetic chemists for introducing fluorinated motifs. Traditional fluorination methods often face limitations, prompting the exploration of novel reagents and catalytic systems. beilstein-journals.org Organogermanium compounds, in general, are finding use in various cross-coupling reactions, highlighting their potential as versatile reagents in organic synthesis. nih.gov

The table below summarizes the key properties influenced by the incorporation of fluorine into organic molecules and the corresponding applications.

| Property Influenced by Fluorination | Resulting Application | Supporting Evidence |

|---|---|---|

| Enhanced Metabolic Stability | Pharmaceuticals with longer half-lives | beilstein-journals.org |

| Increased Lipophilicity | Improved membrane permeability for drugs and agrochemicals | beilstein-journals.org |

| Altered Acidity/Basicity of Neighboring Groups | Fine-tuning of receptor binding affinity | beilstein-journals.org |

| Modified Dipole Moment | Applications in liquid crystals and other materials | beilstein-journals.orgnih.gov |

| Enhanced Bioavailability | More effective drugs and agrochemicals | beilstein-journals.org |

The continued exploration of novel fluorinated organometallic reagents is crucial for advancing the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials. The specific functionalities and reaction pathways offered by compounds such as this compound provide chemists with new tools to address complex synthetic challenges and to design molecules with tailored properties.

Future Research Directions and Advanced Perspectives for 3,3,3 Trifluoropropynylgermane

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3,3,3-trifluoropropynylgermane, while not explicitly described, can be envisioned through adaptations of established methods for creating alkynylgermanes. acs.orgnih.gov Future research will likely focus on developing efficient, selective, and sustainable routes to this and related compounds.

Classical methods for forming carbon-germanium bonds often involve the reaction of an organogermanium halide with a metal acetylide. nih.gov In this case, 3,3,3-trifluoropropyne (B1345459) would first be deprotonated with a strong base to form a lithium or magnesium acetylide, which would then be reacted with a suitable halogermane (e.g., R₃GeCl).

More advanced and sustainable catalytic methods are a key area for development. Transition-metal-catalyzed processes could offer milder reaction conditions and improved functional group tolerance. wiley.com For instance, ruthenium-catalyzed reactions between vinyl-trisubstituted germanes and terminal alkynes have been shown to produce functionalized alkynylgermanes. acs.org Another promising avenue is the iridium-catalyzed germylative coupling of terminal alkynes with iodogermanes. rsc.org Cobalt-catalyzed functionalization of alkynylgermanes via dehydrogenative coupling with hydrosilanes also presents a cost-effective and highly chemoselective strategy. nih.gov

Metal-free approaches are also gaining traction. The use of strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) has been shown to catalyze the reaction between terminal acetylenes and alkynylgermanes, offering a simple and efficient route. researchgate.net

| Synthetic Method | Proposed Reactants | Potential Catalyst/Reagent | Key Advantages | Reference for Analogy |

|---|---|---|---|---|

| Classical Metathesis | 3,3,3-Trifluoropropynyl-lithium + Trialkylgermyl halide (R₃GeCl) | n-Butyllithium | Well-established, straightforward | nih.govsci-hub.se |

| Ruthenium-Catalyzed C-H Activation | Vinylgermane + 3,3,3-Trifluoropropyne | [RuHCl(CO)(PCy₃)₂] | Catalytic, activates C-H bond directly | acs.org |

| Iridium-Catalyzed Germylative Coupling | Iodogermane (R₃GeI) + 3,3,3-Trifluoropropyne | [{Ir(µ-Cl)(CO)₂}₂] | Catalytic, forms C(sp)-Ge bond | rsc.org |

| Cobalt-Catalyzed Dehydrogenative Coupling | Hydrogermane (R₃GeH) + 3,3,3-Trifluoropropyne | Pincer-type cobalt complex | Cost-effective metal, mild conditions | nih.gov |

| Base-Catalyzed Synthesis | Halogermane + 3,3,3-Trifluoropropyne | KHMDS or KOH | Metal-free catalysis, operational simplicity | researchgate.net |

Exploration of Unconventional Reactivity and Catalytic Cycles

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the adjacent alkyne. cymitquimica.com This suggests that this compound could exhibit unique reactivity compared to non-fluorinated alkynylgermanes.

Recent studies have highlighted the orthogonal reactivity of organogermanes, which can be selectively activated in the presence of other common organometallic functionalities like organoboranes and organosilanes. wiley.comrwth-aachen.deacs.org Blue light-assisted gold catalysis, for example, enables the chemoselective arylation of alkynylgermanes over other functional groups, showcasing their potential as robust and orthogonal alkyne handles in complex syntheses. acs.org The Ge-C(sp) bond in this compound could be selectively cleaved or functionalized under specific catalytic conditions, leaving other sensitive parts of a molecule intact.

The reactivity of the Ge–C≡ bond in alkynylgermanes has been explored in 1,1-carboboration reactions, leading to the formation of germole-derived structures. sci-hub.se The slightly higher reactivity of the Ge–C≡ bond compared to the Si–C≡ bond could be exploited for selective transformations. sci-hub.se Furthermore, hydroalumination of alkynylgermanes can yield alkenyl-alkynylgermanes, which are versatile synthetic intermediates. rsc.orgrsc.org The presence of the CF₃ group in this compound is expected to modulate the regioselectivity and stereoselectivity of such addition reactions.

Future research could focus on developing new catalytic cycles where the germanium moiety is not just a passive spectator but an active participant. Organogermanium(IV) catecholate complexes, for instance, have shown catalytic activity in various organic transformations. mdpi.com The unique electronic nature of this compound could enable its use in novel catalytic cycles for electron, proton, or functional group transfer reactions. mdpi.com

Integration with Flow Chemistry and Automation in Synthesis

The synthesis and handling of reactive organometallic reagents like the precursors to this compound can present significant challenges in traditional batch chemistry. rsc.orgscispace.com Flow chemistry offers a powerful solution by providing precise control over reaction parameters such as temperature, pressure, and residence time. scispace.comvapourtec.com

The generation of organometallic reagents 'on-demand' in a flow reactor minimizes the handling of hazardous materials and improves safety and reproducibility. rsc.orgrsc.org This approach would be highly beneficial for the synthesis of this compound, particularly if it involves pyrophoric or unstable intermediates like lithium acetylides. scispace.comvapourtec.com The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be performed under conditions that are difficult to control in batch, often leading to higher yields and selectivities. scispace.com

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netwikipedia.org An automated system could systematically vary catalysts, solvents, and germane (B1219785) precursors to quickly identify the optimal conditions for synthesizing this compound. reddit.com This assembly-line approach can accelerate the discovery of new reactions and the synthesis of complex molecules with high stereochemical control. researchgate.net Such a platform would be invaluable for exploring the synthetic utility of this compound as a building block.

| Technology | Key Feature | Anticipated Benefit for Synthesis | Reference for Analogy |

|---|---|---|---|

| Flow Chemistry | Precise control of temperature and mixing | Improved selectivity and yield, suppression of side reactions | vapourtec.com |

| On-demand reagent generation | Enhanced safety, use of unstable intermediates | rsc.orgrsc.org | |

| Facilitated scale-up | Seamless transition from lab-scale to production | scispace.com | |

| Automation | High-throughput experimentation | Rapid optimization of reaction conditions | reddit.com |

| Iterative, assembly-line synthesis | Efficient construction of complex molecules and libraries | researchgate.net |

Advanced Computational Design of Germanium-Based Reagents

Computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of novel compounds before their synthesis. For a molecule like this compound, methods like Density Functional Theory (DFT) can offer invaluable insights.

Computational studies can be used to:

Predict Molecular Geometry and Stability: Calculations can determine key structural parameters such as bond lengths and angles, including the Ge-C bond length and any bending at the germanium center. nih.govresearchgate.net This information is crucial for understanding the steric and electronic environment of the molecule.

Analyze Electronic Properties: The influence of the electron-withdrawing (CF₃)₃Ge group on aromatic systems has been studied computationally, revealing the potential for intramolecular charge transfer. researchgate.net Similar studies on this compound could elucidate its electronic structure, orbital energies (HOMO/LUMO), and reactivity profile.

Model Reaction Mechanisms: Computational modeling can map out the energy profiles of potential synthetic routes and reactions. This can help in understanding the feasibility of a proposed reaction, identifying potential intermediates, and explaining observed selectivity. rwth-aachen.dewiley.com For example, the mechanism of 1,1-carboboration of alkynylgermanes has been elucidated with the help of computational analysis. sci-hub.se

Design Novel Reagents: By understanding the structure-property relationships, computational methods can guide the design of new germanium-based reagents with tailored reactivity. For instance, calculations could help in selecting the optimal substituents on the germanium atom to fine-tune the reactivity of the C(sp)-Ge bond for specific cross-coupling applications.

The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, and it will be essential for unlocking the full potential of this compound.

Potential as Precursors for Advanced Materials and Chemical Intermediates

The unique structural features of this compound make it a highly promising precursor for a variety of advanced materials and as a strategic intermediate in organic synthesis.

Advanced Materials:

Fluorinated Polymers: The trifluoropropynyl group can be a monomer unit for polymerization reactions. The resulting polymers would contain both fluorine and germanium, potentially leading to materials with unique properties such as high thermal stability, chemical resistance, low surface energy, and specific optical or electronic characteristics.

Organogermanium Materials: Organogermanium compounds are of interest for applications in electronics and optoelectronics. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of conjugated systems. researchgate.net Incorporating the –C≡C-Ge(CF₃)₃ moiety into larger π-conjugated systems could lead to new materials for sensors, photovoltaics, or light-emitting diodes. researchgate.netmdpi.com

Ge-O-Ge Networks: Hydrolysis of organogermanium halides can lead to the formation of compounds with Ge-O-Ge bonds, which are precursors to various materials. mdpi.comresearchgate.net Controlled hydrolysis of derivatives of this compound could yield novel germoxane-based materials with tailored properties.

Chemical Intermediates:

Orthogonal Synthesis: As discussed, the alkynylgermane functionality can serve as an orthogonal protecting group or coupling partner. acs.org This allows for sequential, selective reactions at different sites of a complex molecule, which is a powerful strategy in the synthesis of pharmaceuticals and other fine chemicals.

Fluorinated Building Blocks: The compound is a vehicle for introducing both a trifluoromethyl group and a reactive alkyne into a molecule simultaneously. The trifluoromethyl group is a key pharmacophore in many modern drugs, and this compound could provide a novel route to complex fluorinated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.